Cas no 14500-83-5 (Phosphinous chloride(8CI,9CI))

Phosphinous chloride(8CI,9CI) structure
Phosphinous chloride(8CI,9CI) structure
Product Name:Phosphinous chloride(8CI,9CI)
CAS No:14500-83-5
MF:C28H18N4Na2O6S4
MW:680.70526266098
CID:183653
PubChem ID:9961515
Update Time:2025-04-19

Phosphinous chloride(8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphinous chloride(8CI,9CI)
    • CHLORAMINE YELLOW
    • CHLORAMINE YELLOW,BIOLOGICAL STAIN
    • CHLOROPHOSPHINE
    • CHLOROPHOSPHINE,DYE
    • DURAZOL YELLOW G
    • ERIE FAST YELLOW WB
    • CI 19555
    • CI NO 19555
    • CHLOROPHOSPHINE, DYE
    • DURAZOL YELLOW G C.I. NO. 19555
    • 7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis(6-methyl-, disodium salt
    • Disodium 2,2'-(azodi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate)
    • 7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-, disodium salt
    • DTXSID10905956
    • W-110249
    • EINECS 233-311-7
    • Disodium 2,2'-(azodi-p-phenylene)bis6-methylbenzothiazole-7-sulphonate
    • disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
    • disodium 2,2/'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
    • 14500-83-5
    • 10114-47-3
    • FT-0732187
    • Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
    • sodium (E)-2,2'-(4,4'-(diazene-1,2-diyl)bis(4,1-phenylene))bis(6-methylbenzo[d]thiazole-7-sulfonate)
    • Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
    • 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt
    • 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
    • Inchi: 1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;;
    • InChI Key: GRUAQEWEHJNSDG-GLDAUVFXSA-L
    • SMILES: S(C1C(C)=CC=C2C=1SC(C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)C1=NC3=CC=C(C)C(=C3S1)S(=O)(=O)[O-])=N2)(=O)(=O)[O-].[Na+].[Na+]

Computed Properties

  • Exact Mass: 679.99000
  • Monoisotopic Mass: 679.99045756g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 4
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 238Ų

Experimental Properties

  • PSA: 238.14000
  • LogP: 9.24200
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD